![molecular formula C21H19N3O2S B6551794 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1040655-30-8](/img/structure/B6551794.png)
3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.11979803 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It belongs to the class of pyrido[2,3-d]pyrimidines , which are known to exhibit a wide range of biological activities. Compounds of this class have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
The general mechanism of pyrido[2,3-d]pyrimidines involves interactions with various cellular targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines , it can be inferred that multiple biochemical pathways could be affected. The exact pathways and their downstream effects would need further investigation.
Result of Action
Given the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.
Pyrrolo[3,2-d]pyrimidines have been studied for their ability to interact with various biological targets. The specific compound under consideration has shown potential as:
- Antiproliferative Agent : It has been linked to inhibition of cancer cell proliferation through mechanisms similar to known DNA alkylators and groove binders .
- Enzyme Inhibitor : Compounds in this class have demonstrated inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .
Anticancer Activity
Recent studies have indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound was evaluated against the NCI-60 Human Tumor Cell Line panel, revealing strong correlations with known anticancer agents. Notably:
- IC50 Values : The compound demonstrated low micromolar IC50 values against certain leukemia cell lines, indicating potent antiproliferative activity .
Cell Line | IC50 (µM) |
---|---|
CCRF-CEM (Leukemia) | 0.5 - 1.0 |
MOLT-4 (T-cell) | 3.0 |
Antibacterial Activity
In addition to its anticancer properties, the compound has been evaluated for antibacterial activity against several pathogenic bacteria:
- Tested Strains : Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella spp.
- Results : The compound exhibited weak antibacterial activity; however, derivatives showed varying degrees of effectiveness against these strains .
Case Studies and Research Findings
- Antiproliferative Studies : A study involving a series of pyrrolo[3,2-d]pyrimidines highlighted that modifications at the N5 position significantly affected potency against leukemia cells. The specific compound showed enhanced activity with certain substitutions .
- Mechanism Exploration : Further investigations into the mechanism revealed that these compounds may act by disrupting DNA replication processes in cancer cells, corroborating their classification as potential DNA alkylators .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a variety of pharmacological properties. The specific compound has been studied for several key applications:
Anticancer Activity
Recent studies have suggested that pyrrolo[3,2-d]pyrimidines can act as inhibitors of specific kinases involved in cancer progression. For instance, research has demonstrated that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
There is emerging evidence that this class of compounds may possess neuroprotective properties. Investigations into their effects on neuronal cell lines have indicated potential benefits in models of neurodegenerative diseases.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and E. coli. The compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-16-10-8-14(9-11-16)13-24-20(25)19-18(23-21(24)27-2)17(12-22-19)15-6-4-3-5-7-15/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTXMWUHBQIYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.